Cariporide mesylate
Overview
Description
Cariporide Mesylate is a selective Na+/H+ exchanger isoform 1 (NHE1) inhibitor . It has been investigated for use/treatment in cardiac surgery .
Molecular Structure Analysis
Cariporide Mesylate has a chemical formula of C13H21N3O6S2, with an exact mass of 379.09 and a molecular weight of 379.440 . The elemental analysis shows that it contains Carbon (41.15%), Hydrogen (5.58%), Nitrogen (11.07%), Oxygen (25.30%), and Sulfur (16.90%) .Chemical Reactions Analysis
Cariporide has been shown to induce apoptosis in MCF-7/ADR cells, associated with the intracellular accumulation of doxorubicin and G0/G1 cell cycle arrest . Moreover, cariporide decreased MDR1 expression and activated cleaved caspase-3 and caspase-9, promoting caspase-independent apoptosis in vitro .Scientific Research Applications
Cardioprotective Effects
- Myocardial Ion Homeostasis: Cariporide has cardioprotective properties but can become deleterious when its chronic treatment is disrupted before an ischemia/reperfusion event. This leads to changes in gene and protein expression of proton extruders, affecting myocardial ion homeostasis (Bourahla et al., 2011).
- Norepinephrine and Myoglobin Release: Cariporide reduces the release of norepinephrine and myoglobin during myocardial ischemia/reperfusion, indicating its potential to mitigate cardiac damage under such conditions (Sakurai et al., 2014).
- Preventing Warm Ischemia/Reperfusion Injury: In an isolated rat lung model, Cariporide was found to protect against warm ischemia/reperfusion injury, potentially by influencing cellular mechanisms like lipid peroxidation and antioxidative mechanisms (Lin et al., 2010).
Cancer Research
- Glioblastoma Multiforme: Cariporide can induce intracellular acidification in glioblastoma multiforme, aiding in the localization of aggressive brain tumors (Albatany et al., 2018).
- Leukemia Angiogenesis: Inhibition of NHE1 by Cariporide results in decreased angiogenesis in K562 leukemia, impacting tumor growth and microvessel density (Gao et al., 2011).
- Resistant Breast Cancer: Cariporide enhances the sensitivity of resistant breast cancer cells to chemotherapy, potentially by modulating NHE1 expression and activating apoptotic pathways (Chen et al., 2019).
Stem Cell Research
- Mesenchymal Stem Cell Differentiation: Cariporide influences the differentiationof human umbilical cord-derived mesenchymal stem cells, particularly enhancing osteogenic differentiation while not affecting adipogenic differentiation (Gao et al., 2014).
Organ Transplantation and Preservation
- Saphenous Vein Protection: Cariporide shows a protective effect on the saphenous vein in coronary artery bypass grafting. It reduces the production of reactive oxygen species and apoptosis, which is crucial in the context of transplantation (Lin et al., 2020).
- Donor Heart Protection: The drug demonstrates a protective effect on isolated donor hearts for transplantation in rats, suggesting its potential utility in heart transplantation procedures (Ding Zhen-yuan, 2012).
Inhibitory Activity and Chemical Synthesis
- NHE1 Inhibitor Synthesis: The synthesis and inhibitory activity of benzoylguanidine derivatives, which include compounds more potent than Cariporide as NHE1 inhibitors, highlight the ongoing research in developing more effective NHE1 inhibitors (Jin et al., 2011).
Miscellaneous Applications
- Neuroprotection: Cariporide prevents glutamate-induced necrotic neuronal death by inhibiting mitochondrial Ca2+ overload, suggesting its neuroprotective potential (Lee & Jung, 2012).
- Burn-Induced Organ Injury: Its ability to alleviate burn-induced multiple organ injury by attenuating the systemic inflammatory response highlights Cariporide's potential in treating burn patients (Yang et al., 2013).
Future Directions
Cariporide could become a new, slightly toxic and effective anticancer agent in different human malignancies . It has been suggested that NHE1 may be a novel adjuvant therapeutic candidate for the treatment of resistant breast cancer . Further clinical trials are needed to evaluate the potential beneficial cardiovascular effects of ENaC blockade .
properties
IUPAC Name |
N-(diaminomethylidene)-3-methylsulfonyl-4-propan-2-ylbenzamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S.CH4O3S/c1-7(2)9-5-4-8(11(16)15-12(13)14)6-10(9)19(3,17)18;1-5(2,3)4/h4-7H,1-3H3,(H4,13,14,15,16);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDLQABGYJQJPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)N=C(N)N)S(=O)(=O)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047344 | |
Record name | Cariporide mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cariporide mesylate | |
CAS RN |
159138-81-5 | |
Record name | Cariporide mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159138815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cariporide mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(diaminomethylidene)-3-methylsulfonyl-4-propan-2-ylbenzamide; methanesulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARIPORIDE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0543W2JFRZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.